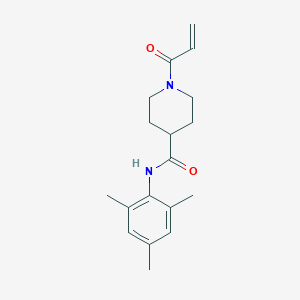
1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione, also known as MMPP, is a chemical compound that has gained attention in the scientific community for its potential use in research applications. MMPP is a piperazine derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects. In
Mecanismo De Acción
1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione acts as a selective antagonist for the 5-HT2A receptor by binding to the receptor and preventing the activation of downstream signaling pathways. 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione also inhibits the reuptake of serotonin by binding to the serotonin transporter and preventing the uptake of serotonin into presynaptic neurons. These mechanisms of action have been shown to have various effects on physiological processes such as mood regulation, perception, and appetite.
Biochemical and Physiological Effects:
1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione has been shown to have various biochemical and physiological effects. 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione has been shown to decrease the activity of the prefrontal cortex, which is involved in various cognitive processes such as decision-making and working memory. 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione has also been shown to decrease the activity of the amygdala, which is involved in various emotional processes such as fear and anxiety. 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione has been shown to decrease the activity of the striatum, which is involved in various motor processes such as movement and reward.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione has various advantages and limitations for lab experiments. 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione is a selective antagonist for the 5-HT2A receptor, which allows for the investigation of the role of the receptor in various physiological and pathological conditions. 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione also inhibits the reuptake of serotonin, which allows for the investigation of the role of serotonin in various physiological and pathological conditions. However, 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione has limitations such as its potential toxicity and its limited solubility in water, which can affect its use in certain experiments.
Direcciones Futuras
There are various future directions for the use of 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione in scientific research. 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione can be used to investigate the role of the 5-HT2A receptor and serotonin in various physiological and pathological conditions such as depression, anxiety, and schizophrenia. 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione can also be used to investigate the role of the prefrontal cortex, amygdala, and striatum in various cognitive, emotional, and motor processes. 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione can also be used to develop new drugs that target the 5-HT2A receptor and serotonin transporter for the treatment of various disorders.
Métodos De Síntesis
1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione can be synthesized through various methods, including the reaction of 2-methoxybenzoyl chloride with 2-methylprop-2-en-1-amine, followed by the reaction with piperazine-2,3-dione. Another method involves the reaction of 2-methoxyphenylhydrazine with 2-methylprop-2-en-1-one, followed by the reaction with piperazine-2,3-dione. Both methods result in the formation of 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione, which can be purified through various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione has been found to have potential applications in scientific research, particularly in the field of neuroscience. 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione has been shown to act as a selective antagonist for the 5-HT2A receptor, which is involved in various physiological processes such as mood regulation and perception. 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione has also been shown to have an inhibitory effect on the reuptake of serotonin, which is a neurotransmitter that plays a role in various physiological processes such as appetite, sleep, and mood. 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione has been used in various studies to investigate the role of the 5-HT2A receptor and serotonin in various physiological and pathological conditions.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-4-(2-methylprop-2-enyl)piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-11(2)10-16-8-9-17(15(19)14(16)18)12-6-4-5-7-13(12)20-3/h4-7H,1,8-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNYAQLPCBGLAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(C(=O)C1=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

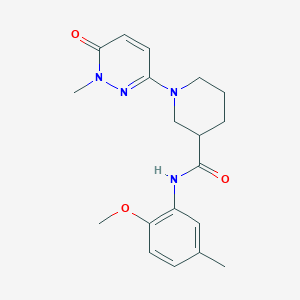
![N-([2,2'-bifuran]-5-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2843140.png)
![N-{3-methyl-4-[(propan-2-yl)carbamoyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2843141.png)

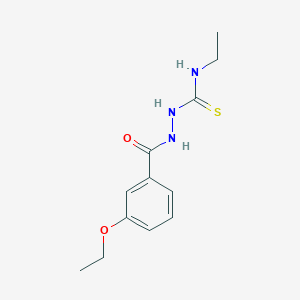
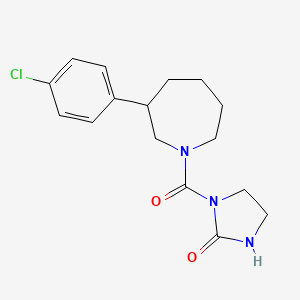
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2843150.png)
![1-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}isoquinoline-3-carboxamide](/img/structure/B2843151.png)
![(4-(2-fluorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2843152.png)

![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B2843157.png)
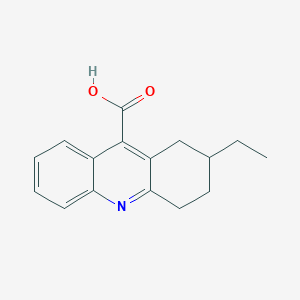
![N-(3-methoxypropyl)-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2843160.png)
